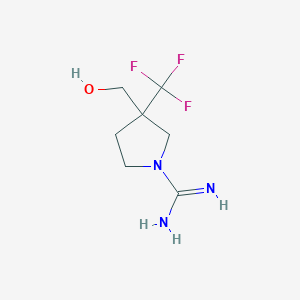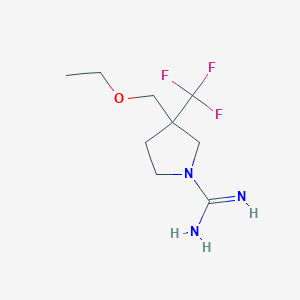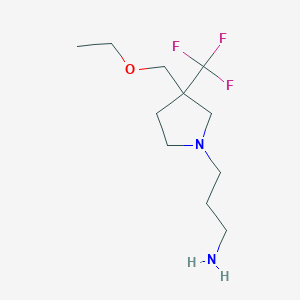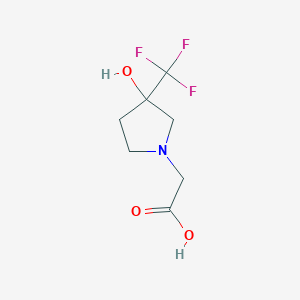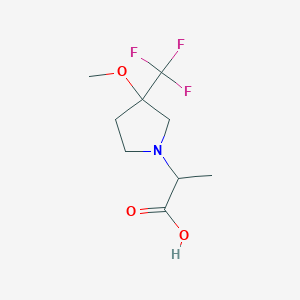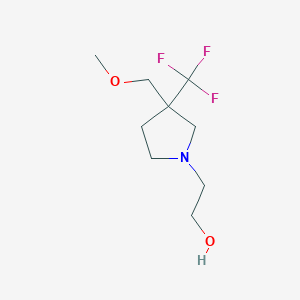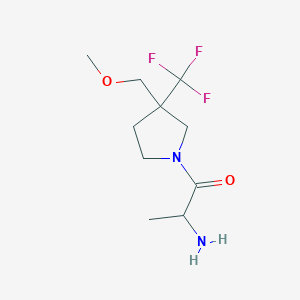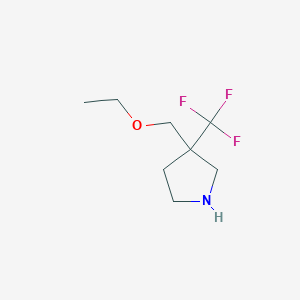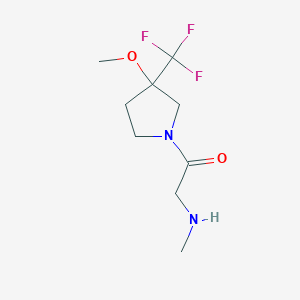
2-Chloro-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
The compound “2-Chloro-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds . The trifluoromethyl group (CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution Reactions
Compounds similar to "2-Chloro-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one" may participate in nucleophilic aromatic substitution reactions. These reactions are crucial for synthesizing various chemical products, including pharmaceuticals, agrochemicals, and polymers. For example, the reaction of piperidine with nitro-aromatic compounds in benzene can yield substituted aromatic compounds through an addition-elimination mechanism, with the expulsion of the nitro-group from the intermediate (Pietra & Vitali, 1972).
Environmental Toxicology and Endocrine Disruption
Chlorinated compounds, like DDT and its metabolites DDE and DDD, are well-documented for their endocrine-disrupting effects in humans and wildlife. They can bioaccumulate through the food chain and are stored in adipose tissues. Their endocrine disruptor function is mediated by agonist or antagonist interactions with nuclear receptors. This highlights the importance of research into similar chlorinated compounds for understanding their environmental and health impacts (Burgos-Aceves et al., 2021).
Dopamine D2 Receptor Ligands
Compounds with piperidine moieties are investigated for their potential as ligands for dopamine D2 receptors, which are targets for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural features critical for high D2R affinity include aromatic moieties, cyclic amines, and lipophilic fragments, suggesting that structurally similar compounds might have therapeutic potential (Jůza et al., 2022).
Organic Phosphates and Environmental Abundance
The study of organophosphate esters, such as tris(chloropropyl) phosphate (TCPP), in environmental samples provides insights into the sources, transport, and fate of these compounds. Similar studies could be relevant for understanding the environmental behavior of "this compound" (Truong et al., 2017).
Occupational Health and Safety
Research into the health effects of occupational exposure to chlorinated solvents provides critical information on potential risks associated with exposure to similar compounds. This includes studies on central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity (Ruder, 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-16-8(9(11,12)13)2-4-14(5-3-8)7(15)6-10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQJSNPJAUEEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


